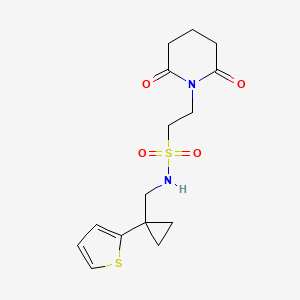
2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamide compounds are typically synthesized from benzoic acid or its derivatives and amine derivatives .
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can vary widely depending on the specific substituents present in the molecule. For example, benzamides can undergo nucleophilic substitution reactions at the benzylic position .
Applications De Recherche Scientifique
Synthesis Techniques
- High-Yield Synthesis of Radiopharmaceutical Precursors : A study by Bobeldijk et al. (1990) outlines a simple and high-yield synthesis method for (S)-BZM and its derivatives, which are precursors for radiopharmaceuticals like (S)-123I-IBZM. This research could be relevant for developing synthesis protocols for complex benzamides, potentially including compounds like "2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide" (Bobeldijk et al., 1990).
Organogels and Molecular Aggregation
- Organogels Based on Amphiphilic Compounds : Wu et al. (2011) discovered that certain perylenetetracarboxylic diimides (PDIs) can form fluorescent gels, highlighting the role of amphiphilic properties in gel formation. This suggests potential applications in designing novel organogels or sensing materials using structurally complex benzamides (Wu et al., 2011).
Chemical Reactions and Mechanisms
- Cascade Radical Cyclization : Ishibashi et al. (1999) studied the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating advanced methods for constructing complex molecular architectures. Such methodologies may be applicable in the synthesis or modification of "this compound" (Ishibashi et al., 1999).
Antimicrobial Properties
- Antimicrobial Activity of Benzoylthioureas : Limban et al. (2011) synthesized new acylthiourea derivatives showing antimicrobial activity at low concentrations against various bacterial and fungal strains. This research indicates the potential for designing benzamide derivatives with antimicrobial properties (Limban et al., 2011).
Material Chemistry and Catalysis
- Metalloligands for Single-Molecule Magnets : Costes et al. (2010) explored the coordination of specific ligands to copper ions, yielding complexes with potential applications as single-molecule magnets (SMMs) and single-chain magnets (SCMs). This research could inspire the development of benzamide-based ligands for metal coordination and magnetic applications (Costes et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-13-8-6-5-7-12(13)14(17)16-11-15(2,18)9-10-20-3/h5-8,18H,4,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRFFRYBGXNFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)


![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2968750.png)
![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2968755.png)
![4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride](/img/structure/B2968756.png)
![N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2968757.png)
![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)


![4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)
